molecular formula C13H10N4O3 B2945066 1-(4-Nitrophenoxymethyl)-1H-1,2,3-benzotriazole CAS No. 126865-93-8

1-(4-Nitrophenoxymethyl)-1H-1,2,3-benzotriazole

Cat. No.: B2945066
CAS No.: 126865-93-8
M. Wt: 270.248
InChI Key: MHLVJGAQNCWOCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Nitrophenoxymethyl)-1H-1,2,3-benzotriazole is a chemical compound that belongs to the class of benzotriazoles Benzotriazoles are known for their diverse applications in various fields, including chemistry, biology, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Nitrophenoxymethyl)-1H-1,2,3-benzotriazole typically involves the reaction of 1H-1,2,3-benzotriazole with 4-nitrophenoxymethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Nitrophenoxymethyl)-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-(4-Nitrophenoxymethyl)-1H-1,2,3-benzotriazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Nitrophenoxymethyl)-1H-1,2,3-benzotriazole involves its interaction with specific molecular targets. For instance, as an inhibitor of NAD(P)H:quinone oxidoreductase 1 (NQO1), it undergoes a two-electron reduction by NQO1, leading to the formation of a hydroquinone intermediate. This intermediate can generate reactive oxygen species (ROS) and induce cytotoxicity in cancer cells . The compound’s ability to inhibit NQO1 makes it a potential candidate for targeted cancer therapy .

Comparison with Similar Compounds

1-(4-Nitrophenoxymethyl)-1H-1,2,3-benzotriazole can be compared with other benzotriazole derivatives such as:

These compounds share structural similarities and exhibit similar biological activities, particularly in enzyme inhibition and potential therapeutic applications .

Properties

IUPAC Name

1-[(4-nitrophenoxy)methyl]benzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O3/c18-17(19)10-5-7-11(8-6-10)20-9-16-13-4-2-1-3-12(13)14-15-16/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHLVJGAQNCWOCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2COC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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